5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative featuring a complex substitution pattern. Its core structure consists of a 2,5-dihydro-1H-pyrrol-2-one scaffold with the following substituents:
- Position 3: A hydroxyl group, enabling hydrogen-bonding interactions.
- Position 4: A 7-methoxy-1-benzofuran-2-carbonyl moiety, which introduces aromaticity and steric bulk, likely influencing binding affinity and lipophilicity.
- Position 1: A 2-(morpholin-4-yl)ethyl chain, providing solubility via the morpholine ring’s polarity and flexibility from the ethyl spacer.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O6/c1-33-19-4-2-3-17-15-20(35-25(17)19)23(30)21-22(16-5-7-18(27)8-6-16)29(26(32)24(21)31)10-9-28-11-13-34-14-12-28/h2-8,15,22,31H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPGEFBKGJMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCN5CCOCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated precursor.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed through a condensation reaction involving an amine and a carbonyl compound.
Attachment of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction involving a halogenated precursor and morpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving its molecular targets.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a congeneric series of pyrrolone derivatives with variations in substituents at positions 1, 4, and 3. Below is a detailed comparison based on structural analogs identified in the literature (Table 1) and their inferred properties:
Table 1: Structural Comparison of Pyrrolone Derivatives
Key Findings and Implications
Aryl Group Variations: The 4-fluorophenyl group in TC and enhances metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-methoxy-4-propoxyphenyl). However, ’s 2-fluorophenyl may alter steric interactions due to ortho-substitution .
Carbonyl Group Modifications :
- TC’s 7-methoxybenzofuran-2-carbonyl group is more rigid and lipophilic than ’s 4-methoxybenzoyl, which could enhance membrane permeability but reduce solubility .
- Fluorinated benzoyl groups () may increase oxidative stability and electron-withdrawing effects, impacting binding interactions in enzymatic pockets .
N-Substituent Effects: The morpholinyl ethyl/propyl chains (TC, –9) balance solubility and flexibility. Longer chains (e.g., ’s propyl) may improve target engagement but increase molecular weight .
NMR and Structural Insights :
- Comparative NMR studies (e.g., ) highlight that substituent changes in regions A (positions 39–44) and B (29–36) correlate with altered chemical shifts, reflecting differences in electronic environments . For instance, TC’s benzofuran carbonyl likely deshields nearby protons compared to ’s methoxybenzoyl.
QSAR Considerations: Minor geometric and electronic variations within this congeneric series (as per ) suggest that van der Waals descriptors and electron distribution significantly influence properties like logP, solubility, and bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
